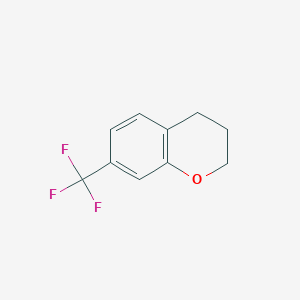
7-(Trifluoromethyl)chroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)chroman is a chemical compound belonging to the class of chromans, which are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. The presence of a trifluoromethyl group at the 7th position of the chroman structure imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 7-hydroxychroman with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as a catalyst in the reaction of chroman derivatives with trifluoromethylating agents .
Industrial Production Methods: Industrial production of 7-(Trifluoromethyl)chroman may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trifluoromethyl)chroman undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: NaOCH3, potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Chromanones, chromones.
Reduction: Dihydrochromans.
Substitution: Various substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)chroman has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)chroman involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
7-Methylchroman: Similar structure but with a methyl group instead of a trifluoromethyl group.
7-Ethylchroman: Contains an ethyl group at the 7th position.
7-Phenylchroman: Features a phenyl group at the 7th position.
Uniqueness: 7-(Trifluoromethyl)chroman is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity, metabolic stability, and electron-withdrawing effects. These properties make it more versatile and effective in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H9F3O |
|---|---|
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
BSPDTHIROHBHDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C=C2)C(F)(F)F)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-Dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B13044961.png)
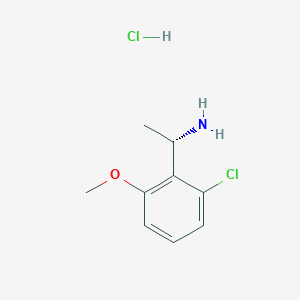
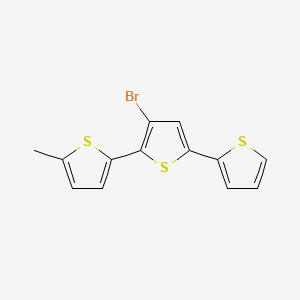
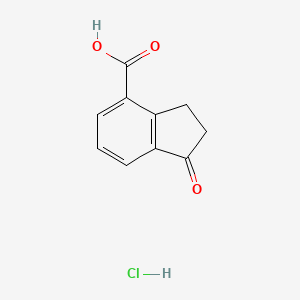
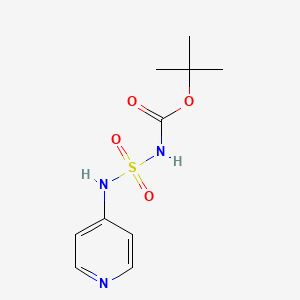
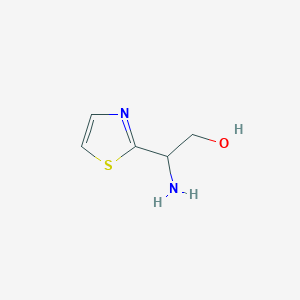
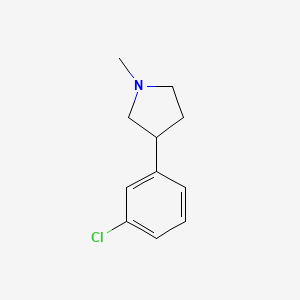
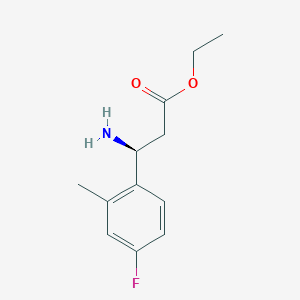
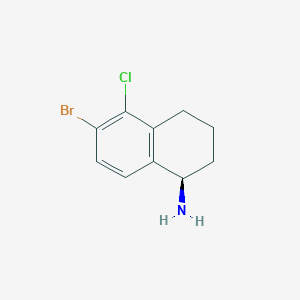

![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hcl](/img/structure/B13045031.png)


